[2-(3,4-Dimethoxyphenyl)ethyl](2,4-dimethylbenzyl)amine hydrobromide
Description
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a hydrobromide salt of a tertiary amine featuring two aromatic substituents: a 3,4-dimethoxyphenethyl group and a 2,4-dimethylbenzyl group. Key properties include:
- Molecular Formula: C₁₉H₂₅NO₂·HBr
- Molecular Weight: 380 g/mol
- LogP: 4.21 (indicating moderate lipophilicity)
- Rotatable Bonds: 7 (suggesting structural flexibility)
- Purity: ≥95% (typical for research-grade compounds)
- Salt Form: Hydrobromide (enhances solubility in polar solvents) .
The compound’s structure combines methoxy and methyl substituents on aromatic rings, which influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.BrH/c1-14-5-7-17(15(2)11-14)13-20-10-9-16-6-8-18(21-3)19(12-16)22-4;/h5-8,11-12,20H,9-10,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOABLAEUUIQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-94-1 | |
| Record name | Benzeneethanamine, N-[(2,4-dimethylphenyl)methyl]-3,4-dimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biochemical Analysis
Biochemical Properties
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain. Additionally, it interacts with mitochondrial complex I, influencing cellular respiration and energy production. These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.
Cellular Effects
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of dopaminergic neurons, impacting dopamine levels and related signaling pathways. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. These cellular effects underscore the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide involves several key interactions at the molecular level. The compound binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines. Additionally, it interacts with mitochondrial complex I, inhibiting its function and affecting cellular respiration. These binding interactions and enzyme inhibitions result in significant changes in cellular processes and gene expression, highlighting the compound’s potential as a biochemical modulator.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the compound’s potential in long-term applications and therapeutic interventions.
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels and improve cognitive function. At higher doses, it can induce toxic effects, including neurotoxicity and oxidative stress. These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and mitochondrial complex I, affecting the metabolism of neurotransmitters and cellular respiration. These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s potential in modulating metabolic pathways and cellular functions.
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide within cells and tissues involve several transporters and binding proteins. The compound is known to interact with specific transporters that facilitate its uptake into cells. Once inside the cells, it can bind to various proteins, influencing its localization and accumulation. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it interacts with mitochondrial complex I. Additionally, it can be found in the cytoplasm, where it interacts with monoamine oxidase. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide is a synthetic derivative with potential biological activities that warrant detailed investigation. This article summarizes its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylbenzyl)amine hydrobromide
- Molecular Formula : C19H26BrN
- CAS Number : 1609406-94-1
- Molecular Weight : 368.32 g/mol
- Physical Form : Solid
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing dimethoxyphenyl groups have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Compounds similar to 2-(3,4-Dimethoxyphenyl)ethylamine hydrobromide have been shown to interact with key regulatory proteins involved in apoptosis pathways.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is typically linked to the disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Study 1: Anticancer Efficacy in vitro
A study conducted on the efficacy of similar compounds against human breast adenocarcinoma (MCF-7) revealed that the derivatives exhibited a dose-dependent increase in cytotoxicity, leading to significant apoptosis as confirmed by flow cytometry assays. The compound's ability to activate caspase pathways was noted as a crucial factor in its anticancer activity.
Study 2: Antimicrobial Screening
In another investigation, a series of substituted phenyl derivatives were tested for their antimicrobial properties. The presence of electron-donating groups such as methoxy significantly enhanced the antibacterial activity against common pathogens compared to standard antibiotics.
Comparison with Similar Compounds
Substituent Effects: Ethylamine Derivatives
The 3,4-dimethoxyphenethylamine moiety is shared with other bioactive compounds, such as homoveratrylamine (2-(3,4-dimethoxyphenyl)ethylamine), a controlled substance under the UK Misuse of Drugs Act . Key comparisons:
Hydrobromide Salts: Solubility and Stability
Compared to (2,3-dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide (C₁₇H₂₂BrNO₃, MW 368.27) :
| Property | Target Compound | (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine HBr |
|---|---|---|
| Aromatic Substituents | 3,4-Dimethoxy + 2,4-dimethyl | 2,3-Dimethoxy + 4-methoxy |
| LogP | 4.21 | Not reported (estimated lower due to polar groups) |
| Structural Rigidity | Flexible (7 rotatable bonds) | Likely more rigid (fewer rotatable bonds) |
- Key Insight : The target compound’s higher lipophilicity (LogP 4.21) may enhance membrane permeability compared to analogs with fewer methyl/methoxy groups.
Research Implications and Gaps
- Pharmacokinetics : The dimethylbenzyl group in the target compound could reduce first-pass metabolism compared to homoveratrylamine.
- Receptor Binding : Methoxy and methyl groups may enhance affinity for adrenergic or dopaminergic receptors, but empirical data are lacking.
- Synthetic Challenges : High rotatable bond count (7) may complicate crystallization, necessitating advanced techniques like SHELX-based refinement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
